molecular formula C9H11NO2 B14429505 Propyl 2-cyanopenta-2,4-dienoate CAS No. 84550-97-0

Propyl 2-cyanopenta-2,4-dienoate

Cat. No.: B14429505
CAS No.: 84550-97-0
M. Wt: 165.19 g/mol
InChI Key: XTUHVYZIJMIOPO-UHFFFAOYSA-N
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Description

Propyl 2-cyanopenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a propyl group attached to a 2-cyanopenta-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-cyanopenta-2,4-dienoate typically involves the esterification of 2-cyanopenta-2,4-dienoic acid with propanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-cyanopenta-2,4-dienoic acid+propanolH2SO4propyl 2-cyanopenta-2,4-dienoate+H2O\text{2-cyanopenta-2,4-dienoic acid} + \text{propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-cyanopenta-2,4-dienoic acid+propanolH2​SO4​​propyl 2-cyanopenta-2,4-dienoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-cyanopenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 2-cyanopenta-2,4-dienoic acid

    Reduction: Propyl 2-aminopenta-2,4-dienoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of adhesives and coatings due to its reactive nature.

Mechanism of Action

The mechanism of action of propyl 2-cyanopenta-2,4-dienoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyanopenta-2,4-dienoate
  • Ethyl 2-cyanopenta-2,4-dienoate
  • Butyl 2-cyanopenta-2,4-dienoate

Uniqueness

Propyl 2-cyanopenta-2,4-dienoate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different physical properties and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

84550-97-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

propyl 2-cyanopenta-2,4-dienoate

InChI

InChI=1S/C9H11NO2/c1-3-5-8(7-10)9(11)12-6-4-2/h3,5H,1,4,6H2,2H3

InChI Key

XTUHVYZIJMIOPO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=CC=C)C#N

Origin of Product

United States

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